

# Terrestribisamide from Peltophorum pterocarpum: A Technical Guide to its Discovery and Isolation

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## Compound of Interest

Compound Name: *Terrestribisamide*

Cat. No.: *B3431546*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and initial biological characterization of **Terrestribisamide**, a cinnamic acid-derived bisamide alkaloid, from the flowers of *Peltophorum pterocarpum*. The information presented herein is compiled from published research and is intended to serve as a foundational resource for further investigation and development of this natural compound.

## Quantitative Data Summary

The following tables summarize the key quantitative findings related to the isolation and biological activity of **Terrestribisamide** from *Peltophorum pterocarpum*.

Table 1: Isolation and Quantification of **Terrestribisamide**

Parameter	Value	Method	Reference
Plant Material	Flowers of Peltophorum pterocarpum	-	[1][2][3]
Extraction Method	Cold Percolation with Methanol	-	[3]
Crude Methanol Extract Yield	3.36%	Gravimetric	[3]
Terrestribisamide Content	0.145% of methanolic extract	HPLC	[1][2][3]
Bergenin Content	0.399% of methanolic extract	HPLC	[1][2][3]

Table 2: Biological Activity of **Terrestribisamide**

Activity	Assay	Cell Line / Organism	Result	Reference
Cytotoxicity	MTT Assay	COLO320 (colorectal adenocarcinoma)	IC <sub>50</sub> : 50 µg/mL	[1][2][3]
83.22% activity at 200 µg/mL	[1][2][3]			
Antimicrobial	Not Specified	Tested bacterial and fungal strains	Moderate activity	[1][2][3]
Antioxidant	Not Specified	-	Potent activity at 1 mg/mL	[1][2][3]

## Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of **Terrestribisamide**.

## Plant Material Collection and Preparation

- Plant Material: The flowers of *Peltophorum pterocarpum* (DC.) Baker ex. K. Heyne were collected.
- Preparation: The collected flowers were shade-dried and then ground into a fine powder using an electric blender.

## Extraction of Terrestribisamide

- Method: Cold percolation was employed for the extraction.
- Solvent: Methanol was used as the extraction solvent.
- Procedure: The powdered flower material was subjected to cold percolation with methanol. The resulting methanol extract was filtered and concentrated under reduced pressure to yield a crude extract. The overall yield of the crude methanol extract was 3.36%.[\[3\]](#)

## Isolation and Purification

- Chromatography: The crude methanol extract was subjected to column chromatography over silica gel.
- Elution: A gradient of hexane and ethyl acetate was used as the mobile phase, with increasing amounts of ethyl acetate.
- Fraction Collection: Fractions were collected and monitored by an appropriate method (e.g., Thin Layer Chromatography) to identify those containing **Terrestribisamide**.
- Final Purification: Fractions rich in **Terrestribisamide** were combined and further purified to yield the final compound.

## Spectroscopic Characterization

The structure of the isolated **Terrestribisamide** was confirmed using various spectroscopic techniques.

- Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer grating spectrophotometer using KBr disks.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded.
- Mass Spectrometry (MS): Mass spectral data was obtained to determine the molecular weight and fragmentation pattern of the compound.

Note: The specific chemical shifts and coupling constants for NMR, as well as the detailed mass fragmentation data, are not fully available in the provided search results. Access to the full-text publication is recommended for these specific details.

## Cytotoxicity Assay (MTT Method)

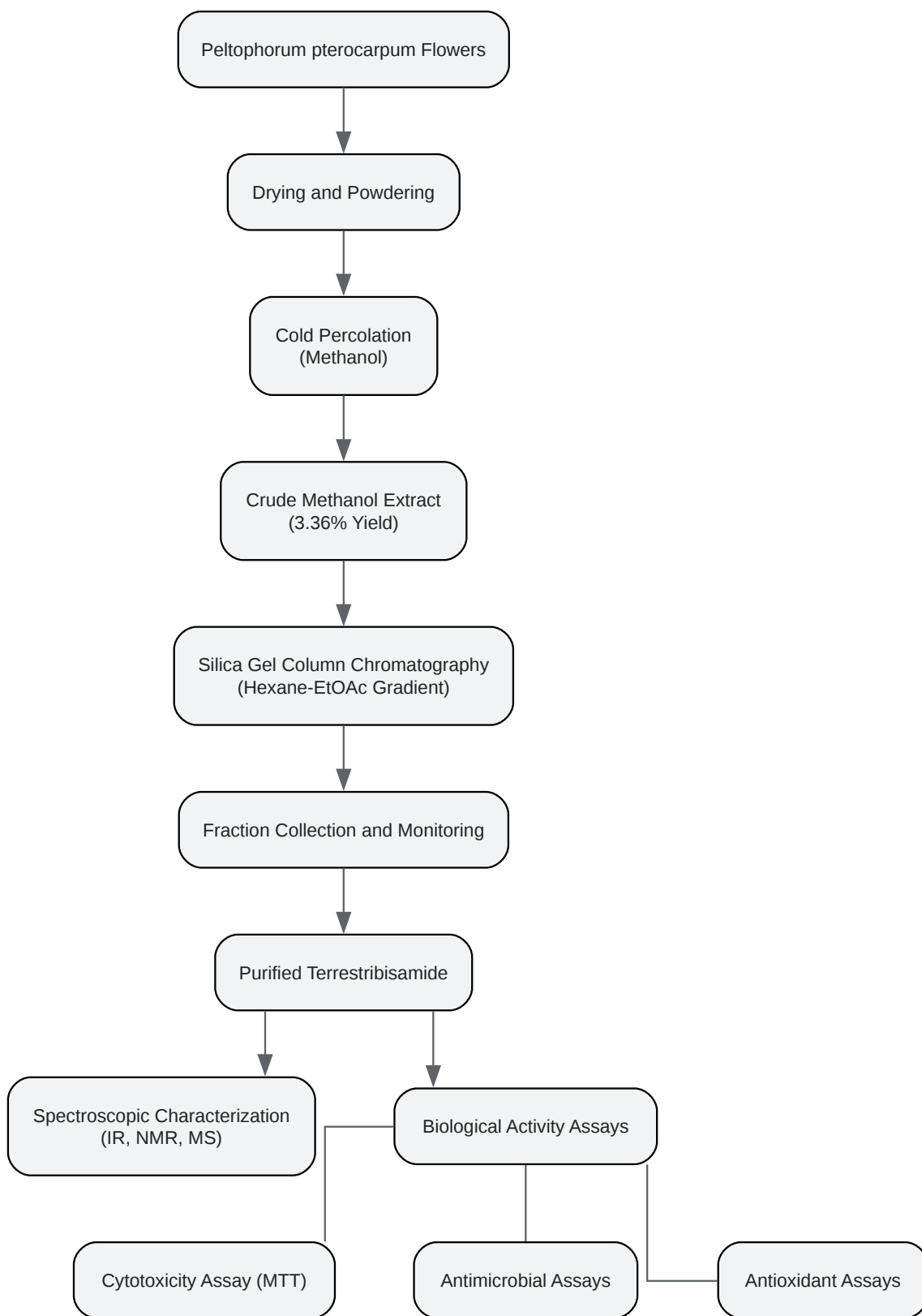
- Cell Line: COLO320 colorectal adenocarcinoma cells were used.
- Culture Conditions: Cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Assay Procedure:
  - Cells were seeded in 96-well plates at a specific density.
  - After cell attachment, the medium was replaced with fresh medium containing various concentrations of **Terrestribisamide**.
  - The plates were incubated for a specified period.
  - Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
  - The plates were further incubated to allow for the formation of formazan crystals by viable cells.
  - The supernatant was removed, and the formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

- The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: The concentration of **Terrestribisamide** that inhibited 50% of cell growth ( $IC_{50}$ ) was calculated.

## Visualizations

### Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of **Terrestribisamide** from *Peltophorum pterocarpum*.



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Caption: Workflow for the isolation and characterization of **Terrestribisamide**.

This technical guide provides a summary of the available information on the discovery and isolation of **Terrestribisamide** from *Peltophorum pterocarpum*. For researchers and drug development professionals, this document can serve as a starting point for further exploration of this promising natural product. Accessing the primary research article is highly recommended for more in-depth details of the experimental procedures and complete characterization data.

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## References

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